molecular formula C19H28N4O2 B7571759 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

Numéro de catalogue B7571759
Poids moléculaire: 344.5 g/mol
Clé InChI: OLYAINQCLUXUTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide, also known as OPI-155, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPI-155 belongs to the class of compounds known as positive allosteric modulators of GABA-A receptors.

Mécanisme D'action

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects. It enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been found to increase the release of dopamine in the nucleus accumbens, which may contribute to its potential in the treatment of alcohol use disorder and opioid use disorder.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a significant amount of data available on its pharmacological effects and mechanisms of action. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have a high affinity for GABA-A receptors, which may make it a more effective therapeutic agent than other compounds in its class.
One limitation of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has not yet been approved for clinical use. This means that further research is needed to determine its safety and efficacy in humans. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have sedative effects, which may limit its use in some therapeutic applications.

Orientations Futures

There are several future directions for the study of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide. One direction is the further investigation of its potential in the treatment of alcohol use disorder and opioid use disorder. Another direction is the development of more selective and potent compounds that target specific subtypes of GABA-A receptors. Additionally, the safety and efficacy of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide in humans need to be further studied to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide involves several steps. The first step involves the reaction of 1-phenylethylamine with 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylic acid to form the intermediate compound 4-(2-oxoimidazolidin-1-yl)piperidin-1-yl)-N-(1-phenylethyl)propanamide. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide.

Applications De Recherche Scientifique

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and anticonvulsant properties. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been shown to enhance the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have potential in the treatment of alcohol use disorder and opioid use disorder.

Propriétés

IUPAC Name

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-15(16-5-3-2-4-6-16)21-18(24)9-13-22-11-7-17(8-12-22)23-14-10-20-19(23)25/h2-6,15,17H,7-14H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYAINQCLUXUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2CCC(CC2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.